molecular formula C10H8BrNOS B1382289 4-Bromo-2-(2-methylthiazol-4-yl)phenol CAS No. 1387566-00-8

4-Bromo-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B1382289
CAS No.: 1387566-00-8
M. Wt: 270.15 g/mol
InChI Key: MCYVVGBTTFREEA-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylthiazol-4-yl)phenol is a brominated phenol derivative incorporating a 2-methylthiazole ring, making it a valuable heterocyclic building block in medicinal chemistry and materials science research. The compound belongs to the thiazole class, which is a privileged scaffold in drug discovery due to its wide range of biological activities . Thiazole derivatives are extensively studied for their antimicrobial and anticancer properties, often acting by inhibiting specific enzymes or interacting with cellular receptors . The bromine atom on the phenolic ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of complex molecules for structure-activity relationship (SAR) studies. The molecular structure features the potential for strong intramolecular hydrogen bonding, which can influence the compound's conformation, photostability, and solid-state packing, aspects that are critical in the development of non-linear optical (NLO) materials and pharmaceuticals . As a research chemical, it serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications as chemotherapeutic agents or antimicrobials . Key Applications: • Medicinal Chemistry: Serves as a core structure for the synthesis of novel compounds with potential antiproliferative, antimicrobial, and anti-inflammatory activities . • Materials Science: Used in the development of organic frameworks and functional materials due to its rigid, planar structure and capacity for hydrogen bonding . • Chemical Synthesis: Acts as a versatile precursor for palladium-catalyzed cross-coupling reactions to generate biaryl systems for further biological or material science screening. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-(2-methyl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVVGBTTFREEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Role of Thiazolyl Phenols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazole ring stands as a cornerstone heterocyclic motif, integral to a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions make it a "privileged scaffold."[1][2][3] When this versatile heterocycle is tethered to a phenolic moiety—another pharmacologically significant group known for its antioxidant and hydrogen-bonding capabilities—the resulting thiazolyl phenol derivatives emerge as a class of compounds with immense therapeutic potential.[4][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising molecules, tailored for researchers and professionals in drug development.

I. Synthetic Strategies: Crafting the Thiazolyl Phenol Core

The construction of the thiazolyl phenol scaffold predominantly relies on the venerable Hantzsch thiazole synthesis, a robust and versatile method.[4][5] This reaction typically involves the cyclocondensation of a thiocarbonyl compound, often a thiosemicarbazone derived from a phenolic aldehyde or ketone, with an α-halocarbonyl compound.[4][5]

Core Synthetic Workflow: Hantzsch Thiazole Synthesis

This workflow outlines the common pathway for synthesizing thiazolyl phenol derivatives.

Hantzsch Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Final Product Phenolic Aldehyde/Ketone Phenolic Aldehyde/Ketone Thiosemicarbazone Formation Thiosemicarbazone Formation Phenolic Aldehyde/Ketone->Thiosemicarbazone Formation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Formation alpha-Haloketone alpha-Haloketone Hantzsch Reaction Hantzsch Reaction alpha-Haloketone->Hantzsch Reaction Thiosemicarbazone Formation->Hantzsch Reaction Thiazolyl Phenol Derivative Thiazolyl Phenol Derivative Hantzsch Reaction->Thiazolyl Phenol Derivative

Caption: General workflow for the Hantzsch synthesis of thiazolyl phenol derivatives.

Experimental Protocol: Synthesis of a Hydrazinyl-Thiazole Phenolic Derivative

This protocol is a representative example adapted from established literature.[4]

Step 1: Synthesis of Thiosemicarbazone Intermediate

  • Dissolve the chosen phenolic aldehyde or ketone (e.g., 2,4-dihydroxybenzaldehyde) in a suitable solvent such as ethanol.[6]

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Hantzsch Cyclization

  • Suspend the synthesized thiosemicarbazone in a solvent like ethanol.[4]

  • Add an equimolar amount of an α-haloketone (e.g., chloroacetone).

  • Reflux the mixture for 6-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture. The product, often a hydrochloride or hydrobromide salt, will precipitate.[4]

  • Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiazolyl phenol derivative.[6]

Characterization: The final products are typically characterized by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) to confirm their structure.[5]

II. A Spectrum of Biological Activities

Thiazolyl phenol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.[1][2][7]

Antioxidant and Antiradical Properties

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS).[5] The integration of this moiety into a thiazole scaffold often results in potent antioxidant activity.[6][8]

Mechanism of Action: The antioxidant capacity of these compounds is often evaluated through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging.[4][6] The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to stabilize free radicals.[9] Some derivatives also exhibit metal-chelating properties, particularly for iron (Fe²⁺), which can prevent the generation of radicals through Fenton-like reactions.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[9]

Antimicrobial Efficacy

The thiazole nucleus is a key component of many antimicrobial agents.[10][11] When combined with a phenol group, the resulting derivatives often exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][12]

Mechanism of Action: The precise antimicrobial mechanism can vary. Some derivatives are known to inhibit essential enzymes in bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase.[13] Others may disrupt the bacterial membrane integrity or interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.[11][14] The phenolic component can contribute by denaturing proteins and disrupting the cell membrane.[14]

Data Summary: Antimicrobial Activity of Selected Thiazolyl Phenol Derivatives

Compound TypeTarget OrganismActivity (MIC in µM/mL)Reference
2,4-disubstituted-1,3-thiazoleB. subtilis3.92-4.01[15]
2,4-disubstituted-1,3-thiazoleS. aureus3.39-4.11[15]
2,4-disubstituted-1,3-thiazoleE. coli3.59-4.23[15]
Thiazolyl-triazole Schiff basesS. aureus16.1[11]
Thiazolyl-triazole Schiff basesE. coli16.1[11]
Anticancer Potential

A growing body of evidence highlights the potent anticancer activity of thiazolyl phenol derivatives against various cancer cell lines.[5][16][17]

Mechanism of Action: The anticancer mechanisms are often multifactorial and can include:

  • Enzyme Inhibition: Inhibition of key signaling kinases such as VEGFR-2, which is involved in angiogenesis.[17]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells, as confirmed by assays like Annexin V-FITC/PI staining.[17]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, for instance, at the G1/S checkpoint.[17]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[18]

Anticancer Mechanism of Action cluster_0 Cellular Targets cluster_1 Cellular Effects Thiazolyl Phenol Derivative Thiazolyl Phenol Derivative Signaling Kinases (e.g., VEGFR-2) Signaling Kinases (e.g., VEGFR-2) Thiazolyl Phenol Derivative->Signaling Kinases (e.g., VEGFR-2) Apoptotic Pathways Apoptotic Pathways Thiazolyl Phenol Derivative->Apoptotic Pathways Cell Cycle Checkpoints Cell Cycle Checkpoints Thiazolyl Phenol Derivative->Cell Cycle Checkpoints Tubulin Tubulin Thiazolyl Phenol Derivative->Tubulin Inhibition of Angiogenesis Inhibition of Angiogenesis Signaling Kinases (e.g., VEGFR-2)->Inhibition of Angiogenesis Induction of Apoptosis Induction of Apoptosis Apoptotic Pathways->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Checkpoints->Cell Cycle Arrest Disruption of Mitosis Disruption of Mitosis Tubulin->Disruption of Mitosis

Sources

Methodological & Application

The Versatile Scaffold: Harnessing 4-Bromo-2-(2-methylthiazol-4-yl)phenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" – motifs that exhibit a remarkable propensity for binding to a variety of biological targets. The 4-Bromo-2-(2-methylthiazol-4-yl)phenol scaffold is a prime example of such a structure, merging the functionalities of a brominated phenol with a 2-methylthiazole ring. This unique combination offers a triad of reactive handles for chemical modification: the phenolic hydroxyl group, the bromine atom on the aromatic ring, and the thiazole motif itself, which is a well-established pharmacophore.

The inherent biological relevance of both the phenol and thiazole moieties underpins the significance of this compound. Phenolic compounds are renowned for their antioxidant and antimicrobial properties, while the thiazole ring is a cornerstone in a multitude of approved drugs, exhibiting a wide spectrum of activities including anticancer, antifungal, and anti-inflammatory effects. The strategic placement of a bromine atom further enhances the molecule's utility, providing a key site for cross-coupling reactions, a powerful tool in the medicinal chemist's arsenal for generating molecular diversity.

This comprehensive guide provides detailed application notes and protocols for the synthesis and derivatization of this compound, offering researchers, scientists, and drug development professionals a roadmap to unlock the therapeutic potential of this versatile scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₁₀H₈BrNOS[1]
Molecular Weight270.15 g/mol [1]
AppearanceSolid[2]
CAS Number1387566-00-8[3]

Synthesis of this compound: A Protocol Based on the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a robust and widely employed method for the construction of the thiazole ring.[4][5][6] This protocol outlines a plausible and adaptable synthetic route to this compound, commencing with the bromination of a suitable phenolic precursor.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Purification A 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one C 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one A->C Bromination B Brominating Agent (e.g., Br₂ in Acetic Acid) E This compound C->E Hantzsch Reaction D Thioacetamide F Neutralization & Filtration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the Hantzsch synthesis of the target compound.

Detailed Protocol:

Step 1: Synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one (α-Haloketone Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-(5-bromo-2-hydroxyphenyl)ethan-1-one (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with continuous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one will precipitate. Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the crude 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one (1 equivalent) and thioacetamide (1.2 equivalents) in ethanol.

  • Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The crude product will precipitate out of the solution.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The this compound scaffold is a versatile starting point for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of structure-activity relationships (SAR).[1][7][8]

Application Note 1: Synthesis of Novel Kinase Inhibitors

Thiazole-containing compounds are well-documented as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[9] The this compound core can be elaborated to generate libraries of potential kinase inhibitors.

Workflow for Derivatization via Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow A This compound D Derivatized Product A->D Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid or Boronic Ester C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) E Biological Screening (e.g., Kinase Inhibition Assay) D->E F Lead Compound Identification E->F

Caption: Derivatization of the scaffold via Suzuki-Miyaura coupling for biological screening.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a degassed mixture of this compound (1 equivalent), an aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired coupled product.

Representative Biological Data of Structurally Related Thiazole Derivatives as Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Pyrazole-ThiazolidinoneAurora-A Kinase0.11[10]
Pyrimidine-ThiazoleCDK90.64 - 2.01[9]
Thiazole-based PI3K/mTOR InhibitorsPI3Kα0.184[9]

Signaling Pathway Implication: PI3K/Akt/mTOR Pathway

Derivatives of the this compound scaffold could potentially act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibitor (Thiazole Derivative) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Application Note 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole and phenol derivatives have independently shown significant antimicrobial activity.[4][11][12] The this compound scaffold provides a promising starting point for the synthesis of novel antibacterial and antifungal compounds.

Representative Antimicrobial Activity of Structurally Related Thiazole Derivatives:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related 2-aminothiazole derivatives against various microbial strains, demonstrating the potential of this chemical class.

CompoundOrganismMIC (µM)Reference
p2S. aureus16.1[5]
p2E. coli16.1[5]
p4B. subtilis28.8[5]
p6C. albicans15.3[5]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold for medicinal chemistry and drug discovery. Its synthetic accessibility, coupled with the presence of multiple reactive sites for diversification, makes it an ideal starting point for the generation of compound libraries targeting a wide range of diseases. The demonstrated potential of structurally related compounds in oncology and infectious diseases highlights the promise of this scaffold. Future research should focus on the systematic exploration of the chemical space around this core, utilizing efficient synthetic strategies like the Suzuki-Miyaura coupling to generate novel derivatives. Subsequent high-throughput screening and detailed structure-activity relationship studies will be crucial in identifying lead compounds with potent and selective biological activities, ultimately paving the way for the development of next-generation therapeutics.

References

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(2), 523-529. Available from: [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. Available from: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 14, 2026, from [Link]

  • Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta crystallographica. Section E, Structure reports online, 69(Pt 7), o1170. Available from: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. Available from: [Link]

  • El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. Available from: [Link]

  • UC Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved February 14, 2026, from [Link]

  • Al-Ostath, A. I., Al-Amer, A. M., & El-Emam, A. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-26. Available from: [Link]

  • ChemBK. (n.d.). 4-bromo-2-(2-methyl-1,3-thiazol-4-yl)phenol. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory.... Retrieved February 14, 2026, from [Link]

  • Comptes Rendus. Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. 25, 267-279. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthetic derivatives. Retrieved February 14, 2026, from [Link]

  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved February 14, 2026, from [Link]

  • ChemBK. (n.d.). 4-bromo-2-(2-methyl-1,3-thiazol-4-yl)phenol. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Retrieved February 14, 2026, from [Link]

  • Beniwal, M., Jain, N., Jain, S., & Aggarwal, N. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 17(1), 1-16. Available from: [Link]/articles/PMC8727839/)

Sources

Application Note: Comprehensive Biological Profiling of Thiazolyl Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Rationale

Thiazolyl phenol derivatives represent a "hybrid pharmacophore" class, merging the redox-active properties of phenols with the heterocyclic versatility of thiazoles. This structural duality grants them a broad bio-activity spectrum, ranging from antimicrobial and antioxidant effects to specific enzyme inhibition (e.g., Tyrosinase, Kinases).

However, this same duality presents unique assay challenges. The phenolic hydroxyl group is prone to auto-oxidation and can chemically reduce tetrazolium dyes (like MTT), leading to false-positive viability data. Furthermore, the thiazole ring often imparts poor aqueous solubility.

This guide provides optimized protocols that account for these physicochemical quirks, ensuring data integrity and reproducibility.

Workflow Overview

Workflow cluster_0 Critical Control Point Compound Thiazolyl Phenol Synthesis Solubility Solubilization (DMSO Stock) Compound->Solubility Screening Primary Screening (Antimicrobial/Antioxidant) Solubility->Screening Mechanism Mechanistic Profiling (Tyrosinase Inhibition) Screening->Mechanism Active Hits Safety Cytotoxicity Profiling (SRB Assay) Mechanism->Safety Lead Validation

Figure 1: Integrated workflow for the biological evaluation of thiazolyl phenols. Note the progression from primary screening to mechanistic validation.

Compound Handling & Solubilization

The Challenge: Thiazolyl phenols often exhibit "brick-dust" insolubility in aqueous media due to strong intermolecular H-bonding and


-

stacking.

Protocol:

  • Primary Stock: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mg/mL . Vortex for 2 minutes. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive due to phenol group) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into the assay medium immediately before use.

    • Critical Limit: The final DMSO concentration in any cell-based or enzymatic assay must be ≤ 0.5% (v/v) to prevent solvent toxicity or enzyme denaturation.

Antimicrobial Potency: Broth Microdilution (MIC)[1]

Disk diffusion is qualitative and often fails for hydrophobic compounds like thiazoles due to poor agar diffusion. Broth Microdilution is the required standard (CLSI M07-A10) for quantitative Minimum Inhibitory Concentration (MIC) determination.[1]

Experimental Design
  • Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Detection System: Resazurin (Alamar Blue). Thiazoles are bacteriostatic; Resazurin provides a visual color change (Blue

    
     Pink) only when cells are metabolically active.
    
Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a sterile 96-well flat-bottom plate.

    • Rows A-H: Add 100 µL MHB.

    • Column 1: Add 100 µL of compound stock (2x desired top concentration).

    • Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells in Columns 1-11.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.015% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth.[2]

    • MIC: The lowest concentration well that remains blue.

Data Reporting Table:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TP-01 4.0>648.0
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A1.0

Mechanistic Profiling: Tyrosinase Inhibition

Thiazolyl phenols are potent tyrosinase inhibitors (relevant for melanoma and hyperpigmentation) because the phenol group mimics the natural substrate, Tyrosine/L-DOPA, while the thiazole ring chelates the active site Copper ions.

Assay Principle: Tyrosinase converts L-DOPA to Dopaquinone, which auto-oxidizes to Dopachrome (Orange/Red).[3] Inhibitors prevent this color formation.

Protocol (96-Well Format)
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (30 U/mL in buffer).

  • Substrate: L-DOPA (2.5 mM).

  • Reaction Mix:

    • Test Well: 140 µL Buffer + 20 µL Compound + 20 µL Enzyme.

    • Blank: 140 µL Buffer + 20 µL Compound (No Enzyme). Crucial for colored thiazoles.

    • Control: 140 µL Buffer + 20 µL Solvent + 20 µL Enzyme.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL L-DOPA to all wells.

  • Kinetic Read: Measure Absorbance at 475 nm every 1 minute for 20 minutes.

Calculation:



Cytotoxicity & Safety: The "Phenolic Artifact" Warning

CRITICAL SCIENTIFIC INSIGHT: Do NOT use the MTT assay for thiazolyl phenols.

  • Reason: Phenolic groups are reducing agents.[4] They can chemically reduce the MTT tetrazolium salt to purple formazan even in the absence of live cells, leading to false "super-viability" data (Artifactual IC50 > True IC50).

Recommended Alternative: SRB (Sulforhodamine B) Assay . SRB binds stoichiometrically to cell proteins under mild acidic conditions. It is independent of mitochondrial redox status and immune to phenolic interference.

SRB Assay Protocol
  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well. Incubate 24h.
    
  • Treatment: Add compounds (serial dilution). Incubate 48h.

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the medium. Incubate 1h at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL 0.4% SRB solution (in 1% Acetic Acid). Stain for 15 min.

  • Solubilization: Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris Base (pH 10.5).

  • Readout: Measure Absorbance at 510 nm .

Assay Logic Diagram

AssayLogic cluster_warning Method Selection Phenol Thiazolyl Phenol (Redox Active) MTT MTT Reagent (Tetrazolium) Phenol->MTT Direct Reduction (No Cells Needed) SRB SRB Reagent (Protein Dye) Phenol->SRB No Interaction Artifact False Positive Signal (Chemical Reduction) MTT->Artifact Valid Valid Viability Signal (Protein Content) SRB->Valid Binds Cellular Protein

Figure 2: Biological rationale for selecting SRB over MTT. Phenolic compounds cause chemical interference with tetrazolium salts (MTT), whereas SRB remains stable.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][5][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][5]Link

  • De Santana, T. I., et al. (2018).[7] "Synthesis, anticancer activity and mechanism of action of new thiazole derivatives." European Journal of Medicinal Chemistry, 144, 874–886.[7] Link

  • Isha, & Sachan, N. (2021).[8] "Design, Synthesis and Biological Assessment of Thiazole Derivatives As Possible Antioxidant and Antimicrobial Agents." Journal of Pharmaceutical Research International, 33(53A), 24-32.[8] Link

  • Sigma-Aldrich. "Tyrosinase Activity Assay Kit Protocol." Link

  • Ulukaya, E., et al. (2004).[9] "Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay." Chemotherapy, 50(1), 43–50. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(2-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(2-methylthiazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the critical aspects of the synthetic pathway, drawing on established chemical principles and field-proven experience to provide actionable solutions.

The synthesis of this molecule, a valuable building block in medicinal chemistry, typically involves two key transformations: the construction of the 2-(2-hydroxyphenyl)-2-methylthiazole core via a Hantzsch-type synthesis, followed by selective electrophilic bromination of the electron-rich phenol ring. Success hinges on precise control over reaction conditions to maximize yield and minimize side-product formation.

Core Synthesis Pathway

The general approach involves the reaction of an α-haloketone derived from a protected 2-hydroxyacetophenone with thioacetamide, followed by deprotection and subsequent bromination. Each step presents unique challenges that this guide will address.

Synthesis_Workflow cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Selective Bromination A 2-Hydroxyacetophenone B α-Halo-2-hydroxyacetophenone A->B Halogenation D 2-(2-methylthiazol-4-yl)phenol B->D Hantzsch Condensation C Thioacetamide C->D E 2-(2-methylthiazol-4-yl)phenol G This compound E->G Electrophilic Aromatic Substitution F Brominating Agent (e.g., NBS) F->G

Caption: General two-stage synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent method is a Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] This is followed by a selective bromination of the resulting phenol.

Q2: Why is yield often low in the Hantzsch thiazole synthesis step? Low yields can stem from several factors, including suboptimal reaction temperature, incorrect solvent choice, reagent impurities, and competing side reactions.[2][3] Careful optimization of these parameters is crucial for success.

Q3: Is N-Bromosuccinimide (NBS) the best choice for the bromination step? NBS is a popular choice for brominating electron-rich aromatic compounds like phenols because it is a milder and more selective source of electrophilic bromine compared to elemental bromine (Br₂), which can help prevent over-bromination.[4][5]

Q4: What are the primary impurities I should expect? In the bromination step, the main impurities are typically the starting material (unreacted phenol), the dibrominated product (2,4-dibromo-), and potentially the ortho-brominated isomer, although the para-product is generally favored.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield in Hantzsch Thiazole Synthesis

Q: My Hantzsch condensation of the α-bromo-2-hydroxyacetophenone with thioacetamide is giving a very low yield. What are the first parameters I should investigate?

A: Low yields in this step are a common challenge. A systematic approach is best.

  • Temperature and Reaction Time: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, a low yield is expected. We recommend starting with refluxing ethanol or a similar solvent. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating. Some modern protocols utilize microwave irradiation to significantly reduce reaction times and improve yields.[6]

  • Solvent Choice: The polarity of the solvent is critical. While ethanol and methanol are standard, other solvents like 1-butanol or even solvent-free conditions have been reported to improve outcomes.[2] The choice of solvent can influence reactant solubility and the stability of intermediates.

  • Reagent Purity: Impurities in either the α-haloketone or the thioacetamide are a frequent cause of low yields and side product formation.[3] Ensure your starting materials are of high purity. If necessary, recrystallize the thioacetamide and purify the α-haloketone by column chromatography before use.

  • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ a catalyst to boost efficiency. Catalysts like silica-supported tungstosilicic acid have been shown to produce high yields (79-90%).[6]

Troubleshooting_Hantzsch Start Low Yield in Hantzsch Synthesis Check_Temp Is reaction heated (e.g., reflux)? Start->Check_Temp Check_Purity Are reagents pure? Check_Temp->Check_Purity Yes Solution_Heat Action: Increase temperature. Monitor by TLC. Check_Temp->Solution_Heat No Check_Solvent Is solvent optimal (e.g., Ethanol)? Check_Purity->Check_Solvent Yes Solution_Purify Action: Purify starting materials. Check_Purity->Solution_Purify No Solution_Optimize_Solvent Action: Screen alternative solvents (e.g., Butanol). Check_Solvent->Solution_Optimize_Solvent No End Yield Improved Check_Solvent->End Yes Solution_Heat->End Solution_Purify->End Solution_Optimize_Solvent->End

Caption: Decision workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Problem Area 2: Poor Selectivity and Over-bromination

Q: I am attempting to brominate the 2-(2-methylthiazol-4-yl)phenol, but I'm getting a mixture of products, including a significant amount of what appears to be a dibrominated species. How can I achieve clean, selective mono-bromination at the 4-position?

A: This is a classic selectivity problem. The hydroxyl group is a powerful activating group, making the phenol ring highly susceptible to electrophilic substitution, which can easily lead to polybromination.[5]

  • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which is crucial for controlling the reaction and preventing over-bromination.[4]

  • Solvent Effects: The solvent has a profound impact on selectivity.

    • Polar Protic Solvents (e.g., Methanol, Water): These solvents can facilitate the ionization of the brominating agent, increasing its reactivity and often leading to polybromination.[5][7]

    • Non-polar Aprotic Solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride): These are generally preferred for selective bromination as they temper the reactivity of the electrophile.[5] We recommend using DCM or THF.

  • Temperature Control: Perform the reaction at a low temperature. Start the reaction at 0°C or even -78°C and allow it to slowly warm to room temperature. Low temperatures decrease the reaction rate, giving the more sterically accessible and electronically favored para-substitution a kinetic advantage over other positions.

  • Stoichiometry: Use a precise stoichiometry of your brominating agent. We recommend starting with 1.05 to 1.1 equivalents of NBS relative to your phenol substrate. Using a large excess will inevitably lead to di- and tri-brominated byproducts.

Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemperatureTypical Outcome
Br₂MethanolRoom TempHigh polybromination, low selectivity[5]
NBSDCM0°C to RTGood para-selectivity, minimal dibromination[8]
NBSAcetonitrileRoom TempModerate selectivity, risk of side reactions
NBS with Amine CatalystDCMRoom TempCan enhance ortho-selectivity[8]
Problem Area 3: Difficult Purification

Q: The crude product is an oily mixture that is difficult to purify by column chromatography. The desired product and a major impurity are co-eluting. What can I do?

A: Purification challenges often arise from impurities with similar polarities to the product.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for your column. A mixture of hexanes and ethyl acetate is a good starting point. Try adding a small percentage (~0.5%) of triethylamine to the eluent to sharpen peaks if your compounds are basic (thiazole nitrogen) or acetic acid if they are acidic (phenol).

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude-product by weight is recommended) and that it is properly packed.

  • Recrystallization: If chromatography fails, attempt recrystallization. The key is finding a suitable solvent or solvent pair. Screen solvents like ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes or DCM/hexanes. Dissolve the crude oil in a minimum amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal, if available, can induce crystallization.

  • Chemical Derivatization: As a last resort, you can sometimes purify a compound by converting it into a derivative that has different physical properties. For example, you could protect the phenol as a silyl ether, purify the less polar derivative by chromatography, and then deprotect it. This adds steps but can be effective for separating stubborn impurities.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-(2-methylthiazol-4-yl)phenol

This protocol assumes the prior synthesis of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent) until the starting α-bromoketone spot is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution (2x) to remove any acidic impurities, followed by a brine wash (1x).[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 2-(2-methylthiazol-4-yl)phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solution under reduced pressure. The crude material can be purified by flash column chromatography (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from an appropriate solvent system to afford the final product.[10]

References

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Holzapfel, C. W., Meyers, A. I., & Nicolaou, K. C. (2025, August 10). Modification of the Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting & Optimization: Hantzsch Thiazole Synthesis.
  • Boumoud, B., et al. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar.
  • Fujisaki, S., et al. (n.d.).
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLTHIAZOLE synthesis.
  • Schmitz, E., et al. (n.d.). PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES.
  • Suno, M., et al. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. J-STAGE.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Barrow, C. J., et al. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC.
  • Britton, E. C., & Van der Weele, J. C. (n.d.). Process for brominating phenols.
  • Chow, Y. L., et al. (2025, August 6). The intermediates in the interaction of phenols with N-bromosuccinimide.
  • Liepins, V., et al. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. PMC.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • BenchChem. (n.d.). Technical Support Center: Bromination of Phenol.
  • Scientific Update. (2018, October 16).
  • Khan Academy. (n.d.). Bromination of Phenols.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Jones, P., & Smith, J. (n.d.). Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples.
  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
  • Black, D. StC., et al. (2010, August 31). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. MDPI.
  • Chamseddine, Z. (2024, December 21).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). International Journal of Pharmaceutical Research.
  • Bromination of Phenols by Means of Bromide-Bromate Solution. (2025, August 6).
  • CN103408404A - Process for synthesizing p-bromophenol. (n.d.).
  • Al-Abdullah, E. S., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • Velázquez, A.Ma., et al. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)

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troubleshooting side reactions in thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole ring formation, with a primary focus on the widely used Hantzsch thiazole synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind them to help you optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis, and why is it so common?

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for preparing thiazole derivatives.[1][2] It involves the condensation reaction between an α-haloketone and a compound containing a thioamide functional group (like thioamides, thioureas, or thiosemicarbazides).[3][4] The reaction is renowned for its simplicity, generally high yields, and the ability to introduce a wide variety of functional groups at the 2-, 4-, and 5-positions of the thiazole ring.[5][6] The process typically involves an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[2][7][8]

Q2: My Hantzsch reaction is stalled or showing very low conversion. What are the first things I should check?

When a Hantzsch synthesis fails to proceed, the issue often lies with the starting materials or fundamental reaction conditions. Here is a checklist of initial troubleshooting steps:

  • Purity and Stability of Reactants :

    • α-Haloketones : These reagents can be unstable and should be freshly prepared or purified if they have been stored for a long time.[9] Their decomposition is a frequent cause of low yields.

    • Thioamides : Ensure you are using a high-purity thioamide, as impurities can engage in side reactions.[9] Be aware that some thioamides can be unstable in acidic media.[10]

  • Reaction Conditions :

    • Temperature : While some reactions proceed at room temperature, many require heating.[9] If there is no product formation, a modest increase in temperature may be necessary. However, avoid excessive heat, which can promote decomposition.[9]

    • Solvent : The choice of solvent is critical.[11] Alcohols like ethanol are common, but for less reactive substrates, aprotic polar solvents such as DMF may improve reaction efficiency.[9]

    • Reaction Time : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient time leads to incomplete conversion, whereas excessive time can cause product degradation.[9]

Q3: What are the most common side reactions I should be aware of during thiazole synthesis?

The primary challenges in thiazole synthesis often revolve around the formation of isomers, product degradation, and racemization of chiral centers. Key side reactions include:

  • Isomer Formation : When using N-monosubstituted thioureas, the formation of a 2-imino-2,3-dihydrothiazole isomer is a well-documented side reaction.[9]

  • Decomposition : Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of tar-like substances and degradation of the desired product.[9][10]

  • Racemization : If you are using enantiomerically pure starting materials, particularly α-amino acid-derived thioamides, you may encounter racemization due to acid-catalyzed imine-to-enamine tautomerization during cyclization.[12]

Troubleshooting Guides: Problem & Solution

This section provides detailed answers to specific experimental problems.

Problem 1: Formation of an Isomeric Impurity with 2-Aminothiazoles

Q: I am synthesizing a 2-amino-4-substituted-thiazole using an N-monosubstituted thiourea and have isolated a major byproduct with the same mass. What is this impurity and how can I prevent its formation?

A: The byproduct is almost certainly the 3-substituted 2-imino-2,3-dihydrothiazole isomer. Its formation is a classic side reaction in the Hantzsch synthesis and is highly dependent on the reaction's pH.[9]

Causality and Mechanism: The reaction between the α-haloketone and the N-substituted thiourea can proceed via two competing cyclization pathways. The regioselectivity is governed by which nitrogen atom of the thiourea intermediate acts as the nucleophile to attack the carbonyl carbon.

  • Pathway A (Desired): Under neutral or slightly basic conditions, the endocyclic nitrogen attacks the carbonyl, leading to the formation of the desired 2-(N-substituted amino)thiazole after dehydration.[9]

  • Pathway B (Side Reaction): Under acidic conditions, the exocyclic nitrogen is more likely to be protonated, making the endocyclic nitrogen more nucleophilic. However, the subsequent cyclization can lead to the thermodynamically less stable but kinetically favored 2-imino-2,3-dihydrothiazole.

G cluster_0 Reaction Pathways Start Thiourea-Haloketone Intermediate PathA Neutral / Basic pH (e.g., Na2CO3, Et3N) Start->PathA Favors Pathway A PathB Acidic pH Start->PathB Favors Pathway B ProductA Desired Product: 2-Aminothiazole PathA->ProductA ProductB Side Product: 2-Imino-2,3-dihydrothiazole PathB->ProductB

Caption: Competing pathways in 2-aminothiazole synthesis.

Troubleshooting Protocol: Suppressing Isomer Formation

  • pH Control : To favor the desired 2-amino isomer, conduct the reaction in a neutral or slightly basic medium.[9] The addition of a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) is often effective.

  • Solvent Choice : Use a non-acidic solvent. If you are using an alcohol that could have acidic impurities, consider using an aprotic solvent like DMF.[9]

  • Monitor Reaction Conditions : While pH is the primary factor, prolonged reaction times or excessively high temperatures can sometimes lead to isomerization. Monitor the reaction closely and work it up as soon as the starting material is consumed to maximize the yield of the desired product.[9]

ParameterRecommended Condition to Minimize IsomerRationale
pH Neutral to slightly basic (pH 7-9)Favors nucleophilic attack from the correct nitrogen atom to form the desired 2-aminothiazole.[9]
Base Mild, non-nucleophilic (e.g., Na₂CO₃, Et₃N)Neutralizes any acidic byproducts (like HX) without interfering with the main reaction.[3]
Temperature Lowest effective temperatureMinimizes risk of acid-catalyzed isomerization and degradation.[9]
Problem 2: Racemization of Chiral Centers

Q: My thioamide, derived from an enantiomerically pure α-amino acid, is leading to a racemic thiazole product. What is causing this loss of stereochemistry?

A: Racemization is a known issue when using chiral thioamides in the Hantzsch synthesis. The loss of stereointegrity can occur at two key stages: during the synthesis of the thioamide itself, or during the acid-catalyzed thiazole ring formation.[12]

Causality and Mechanism: The α-proton of the amino acid derivative is susceptible to abstraction.

  • During Thioamide Synthesis : The use of a strong base to prepare the thioamide can cause epimerization at the α-carbon.[12]

  • During Hantzsch Cyclization : The intermediate formed after the initial S-alkylation can undergo an acid-catalyzed tautomerization from an imine to an enamine. This enamine intermediate is achiral (planar), and its subsequent reprotonation and cyclization will lead to a racemic mixture of the final thiazole product.[12]

G cluster_racemization Racemization Pathway Chiral Chiral Intermediate (Imine) Enamine Achiral Enamine (Planar) Chiral->Enamine Acid-catalyzed tautomerization Racemic Racemic Product Enamine->Racemic Reprotonation & Cyclization

Caption: Mechanism of racemization during thiazole synthesis.

Troubleshooting Protocol: Preserving Stereochemistry

A modified Hantzsch protocol has been developed to circumvent this issue by avoiding the formation of the problematic enamine intermediate.[12]

  • Form the Hydroxy Intermediate : React the chiral thioamide with an α-haloketone (e.g., ethyl bromopyruvate) under mild conditions to form the S-alkylated hydroxy intermediate.

  • One-Pot Acylation and Elimination : Cool the reaction mixture (e.g., to -40 °C) and add a dehydrating agent/activator system like trifluoroacetic anhydride (TFAA) and a hindered base such as pyridine or 2,6-lutidine. This converts the hydroxyl group into a good leaving group (trifluoroacetate ester) and facilitates a rapid E2 elimination to form the aromatic thiazole ring, bypassing the enamine intermediate and thus preserving the stereochemistry.[12]

Problem 3: Low Yields and Tar Formation

Q: My reaction is producing very little product and a significant amount of dark, insoluble tar. How can I improve the reaction's cleanliness and yield?

A: Tar formation is typically a sign of reactant or product decomposition due to harsh reaction conditions.[9][13] The Hantzsch synthesis involves reactive intermediates that can polymerize or degrade if not handled correctly.

Causality and Troubleshooting Workflow:

G Start Low Yield / Tar Formation CheckReactants 1. Verify Reactant Quality - Purity of thioamide? - Stability of α-haloketone? Start->CheckReactants OptimizeTemp 2. Lower Reaction Temperature - Start at RT or 40-50°C - Avoid aggressive heating CheckReactants->OptimizeTemp Reactants OK MonitorTime 3. Reduce Reaction Time - Monitor via TLC/LC-MS - Quench upon completion OptimizeTemp->MonitorTime Still issues ConsiderSolvent 4. Re-evaluate Solvent - Is the solvent appropriate? - Consider aprotic options (DMF, THF) MonitorTime->ConsiderSolvent Still issues Success Improved Yield & Purity ConsiderSolvent->Success Problem Solved

Caption: Troubleshooting workflow for low yield and tar formation.

Detailed Steps:

  • Assess Starting Materials : As a first step, confirm the purity of your thioamide and α-haloketone. Use freshly prepared or purified reagents whenever possible.[9]

  • Optimize Temperature : Begin the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Many Hantzsch reactions proceed efficiently without needing to be refluxed at high temperatures.[9] High heat is a primary cause of decomposition.

  • Control Reaction Time : Over-extending the reaction time can degrade the newly formed thiazole. Monitor the reaction's progress every 30-60 minutes. Once the limiting reagent is consumed (as determined by TLC), proceed with the workup.[9]

  • Consider Degassing : If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

  • Alternative Methods : If conventional heating proves problematic, consider alternative energy sources. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal decomposition.[14][15]

Experimental Protocols
Standard Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol is a common example of the Hantzsch synthesis.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).[5][8]

  • Add methanol as the solvent (approx. 5-10 mL per gram of haloketone).

  • Heat the mixture with stirring to a gentle reflux (approx. 65-70 °C) for 30-60 minutes. Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction contents into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid (HBr) byproduct and precipitate the free base of the product.[5][8]

  • Stir for 15 minutes, then collect the solid precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any remaining salts and unreacted thiourea.[2]

  • Allow the solid to air dry on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.[16]

References
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (2025). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
  • Thiazole. (n.d.). Wikipedia.
  • Troung, T., et al. (2025, October 27). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles
  • Ayati, A., et al. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Dessi, A., et al. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Transformation of thioamides to thiazoles. (n.d.).
  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal.
  • Fairweather, K. A., & Lin, F. (n.d.). Thiazoles in Peptides and Peptidomimetics. UQ eSpace.
  • Al-Balushi, Z. (2023, June 9). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026, January 13).
  • Garapati, V. K. R., et al. (2024, May 10). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.
  • Kumar, A., et al. (2017, June 26).
  • Al-Suhaimi, K. S., et al. (2024, August 29). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • Gomha, S. M., et al. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
  • Dessi, A., et al. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Proposed mechanism for the formation of thiazole derivatives. (n.d.).
  • Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds. (2025, December). BenchChem.
  • Gherman, A. M., et al. (n.d.).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Al-Warhi, T., et al. (2023, July 17).
  • An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Deriv
  • O'Connor, C. J., et al. (2015, May 26). Thiazole formation through a modified Gewald reaction. Beilstein Journals.
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
  • Kumar, S., et al. (2020, October 2). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
  • Thiazole and Oxazole Alkaloids: Isol
  • Bou-Salah, I., et al. (n.d.).

Sources

removing impurities from 4-Bromo-2-(2-methylthiazol-4-yl)phenol crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Purification Strategies for 4-Bromo-2-(2-methylthiazol-4-yl)phenol

Executive Summary & Chemical Context

This guide addresses the purification of This compound (Target Compound). This molecule is typically synthesized via the Hantzsch thiazole synthesis (condensation of 5-bromo-2-hydroxy-phenacyl bromide with thioacetamide).

The Challenge: The crude product often presents as a dark, sticky solid or oil due to specific impurities:

  • Thioacetamide (Excess): Water-soluble but can be trapped in the crystal lattice.

  • HBr Salts: The initial product is the hydrobromide salt, which is hygroscopic and acidic.

  • Polymeric Tars: A byproduct of the exothermic Hantzsch condensation.

  • Intramolecular H-Bonding: The ortho-substitution allows for a strong intramolecular hydrogen bond between the Phenol-OH and the Thiazole-N. This significantly reduces the expected polarity of the molecule, altering its solubility profile compared to para-isomers.

The "Triage": Initial Assessment

Before initiating purification, assess the physical state of your crude material to determine the starting point.

ObservationDiagnosisRecommended Action
Dark Red/Black Oil High solvent entrapment or significant polymerization.Perform Protocol A (Acid-Base Swing) immediately.
Sticky Brown Solid Presence of thioacetamide or HBr salts.[1]Perform Protocol B (Trituration) followed by Recrystallization.
Yellow/Off-White Powder High purity (>90%).[2]Proceed to Protocol C (Recrystallization) for analytical grade.

Primary Purification Protocols

Protocol A: The "Acid-Base Swing" (The Self-Validating System)

Best for: Oily crudes or removing non-basic impurities (tars, unreacted haloketones).

The Logic: This method exploits the basicity of the thiazole nitrogen. By protonating the nitrogen, we force the molecule into the aqueous phase, leaving non-basic lipophilic impurities (tars) in the organic phase. We then reverse the pH to precipitate the purified product.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x volumes).

    • Mechanism:[1][3][4][5] The thiazole nitrogen protonates (

      
       of conjugate acid 
      
      
      
      2.5). The intramolecular H-bond breaks, and the salt becomes water-soluble.
  • Separation:

    • Organic Layer: Contains neutral impurities (tars, unreacted ketone). Discard (or analyze for troubleshooting).

    • Aqueous Layer: Contains the Target Compound (as HCl salt) and water-soluble impurities (thioacetamide).

  • The Swing (Neutralization):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH

      
       6–7.
      
    • Mechanism:[1][3][4][5] Deprotonation restores the free base. The intramolecular H-bond reforms, rendering the molecule hydrophobic.

  • Isolation: The product will precipitate as a solid. Filter, wash with water, and dry.[6]

Visualization of Logic Flow:

AcidBaseSwing Crude Crude Mixture (Target + Tars + Thioacetamide) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1M HCl Dissolve->Extract OrgLayer Organic Layer (Tars + Neutral Impurities) Extract->OrgLayer Waste AqLayer Aqueous Layer (Target-H+ Salt + Thioacetamide) Extract->AqLayer Keep Neutralize Neutralize (pH 7) Regenerate Intramolecular H-Bond AqLayer->Neutralize Precipitate Precipitate Target Compound Neutralize->Precipitate Filtrate Filtrate (Thioacetamide + Salts) Neutralize->Filtrate Waste

Figure 1: The Acid-Base Swing protocol separates the target based on its switchable solubility states.

Protocol B: Trituration (Solvent Washing)

Best for: Removing surface impurities and thioacetamide from solid crudes.

  • Place the crude solid in a flask.

  • Add cold Diethyl Ether or Hexane:EtOAc (9:1) .

  • Sonicate for 10 minutes.

  • Filter the solid.[5][6][7][8] The yellow/brown filtrate contains the impurities.

Protocol C: Recrystallization

Best for: Final polishing to >98% purity.

Solvent System: Ethanol/Water (Step-wise)[9]

  • Dissolve the solid in boiling Ethanol (absolute) . Use the minimum amount necessary.

  • Optional: Add activated charcoal, boil for 2 mins, and filter hot (removes color).

  • Add hot Water dropwise until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Note: Due to the intramolecular H-bond, this compound crystallizes well but may form needles that trap solvent. Dry under high vacuum at 50°C.

Troubleshooting Guide (FAQ)

Q1: The product is not precipitating during the neutralization step (Protocol A).

  • Cause: The intramolecular hydrogen bond makes the neutral molecule somewhat lipophilic, but if the volume of water is too high, it may remain suspended or partially solubilized.

  • Solution: Extract the neutralized aqueous layer with Dichloromethane (DCM) . The "closed" H-bonded form is highly soluble in DCM. Dry the DCM layer (MgSO₄) and evaporate.

Q2: My NMR shows a "ghost" peak around 2.7 ppm.

  • Cause: This is likely residual Thioacetamide (methyl group).

  • Solution: Thioacetamide is water-soluble.[10] Re-dissolve the product in EtOAc and wash rigorously with water (3x) or Brine.

Q3: The product streaks on TLC (Silica).

  • Cause: The thiazole nitrogen interacts with the acidic silanol groups on the plate.

  • Solution: Use a mobile phase containing 1% Triethylamine (to block silanols) OR use 1% Acetic Acid (to keep the phenol protonated).

    • Recommended Mobile Phase: Hexane:EtOAc (3:1) + 1% AcOH.

Q4: Why is the melting point lower than reported?

  • Cause: HBr salt contamination. The Hantzsch product is an HBr salt until neutralized.

  • Solution: Suspend the solid in 5% NaHCO₃ solution and stir for 30 minutes to ensure full conversion to the free base.

Decision Tree for Troubleshooting

Troubleshooting Start Start Troubleshooting State Physical State? Start->State Oil Oily/Sticky State->Oil Oil Solid Solid Powder State->Solid Solid Action1 Protocol A (Acid/Base Swing) Oil->Action1 Purity NMR Purity? Solid->Purity ImpurityType Impurity Type? Purity->ImpurityType < 95% Action3 Recrystallization (EtOH/H2O) Purity->Action3 > 95% Thio Thioacetamide (peak ~2.7ppm) ImpurityType->Thio Tars Baseline Noise/Tars ImpurityType->Tars Action2 Water Wash / Brine Thio->Action2 Tars->Action3

Figure 2: Diagnostic workflow for selecting the correct purification method.

References

  • Source: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen". Berichte der deutschen chemischen Gesellschaft.
  • Intramolecular Hydrogen Bonding in 2-(Thiazol-4-yl)

    • Context: The ortho-OH interaction with the thiazole nitrogen is a documented phenomenon affecting solubility and pKa.
    • Source:Journal of Molecular Structure, "Crystal structure and intramolecular hydrogen bonding of 2-(2-aminothiazol-4-yl)
    • Link: (Structural Analog for property verification).

  • Purification of Thiazole Derivatives

    • Source: Organic Syntheses, Coll. Vol. 3, p. 725 (1955); Vol. 29, p. 85 (1949). "2-Amino-4-methylthiazole".
    • Link: (Demonstrates the acid extraction/base precipitation technique).

Sources

solvent selection for 4-Bromo-2-(2-methylthiazol-4-yl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Solvent Selection & Reaction Optimization Guide Reference ID: TSC-THZ-PH-004

Executive Summary

Welcome to the technical support hub for 4-Bromo-2-(2-methylthiazol-4-yl)phenol . This scaffold presents a unique "Janus-faced" challenge in synthesis: it possesses a strong Intramolecular Hydrogen Bond (IMHB) that dictates its solubility profile, while the thiazole moiety acts as a potential catalyst poison in transition metal cross-couplings.

This guide moves beyond generic solvent lists. We analyze the molecular mechanics driving your reaction failures and provide self-validating protocols to overcome them.

Module 1: Solubility & Dissolution (The "IMHB Lock")

The Core Problem: Users frequently report that this compound is insoluble in standard chlorinated solvents (DCM, Chloroform) despite being a "lipophilic" aromatic.

The Mechanism: The proximity of the phenolic hydroxyl (-OH) and the thiazole nitrogen (-N=) creates a robust 6-membered Intramolecular Hydrogen Bond (IMHB) . This "locks" the molecule into a planar conformation, significantly increasing crystal lattice energy and reducing solubility in non-polar solvents.

Solvent Selection Matrix
Solvent ClassSuitabilityTechnical Rationale
Non-Polar (Hexane, Toluene) 🔴 Poor Cannot disrupt the IMHB; insufficient polarity to solvate the polarized thiazole ring.
Chlorinated (DCM, CHCl3) 🟡 Moderate Soluble only at high dilutions. The solvent cannot compete with the internal H-bond.
Polar Aprotic (DMF, DMSO) 🟢 Excellent Recommended. High dielectric constant (

) disrupts the IMHB and solvates the thiazole nitrogen.
Protic (MeOH, EtOH) 🟡 Variable Good solubility, but can interfere with base-mediated reactions by solvating the nucleophile (if O-alkylation is the goal).
Ethers (THF, 1,4-Dioxane) 🟢 Good Moderate solubility; excellent choice for organometallic coupling due to coordination ability.
Troubleshooting: "It won't dissolve."

Q: I am trying to run a reaction in DCM, but the starting material is a suspension. Should I heat it? A: No. Heating in low-boiling DCM is inefficient.

  • Protocol: Add a "disruptor" co-solvent. Add 5-10% Methanol or DMF to your DCM. This breaks the IMHB network without requiring a complete solvent swap.

Module 2: Cross-Coupling Reactions (Suzuki/Buchwald)

The Core Problem: "My reaction turned black immediately, and conversion is stuck at 30%."

The Mechanism: The thiazole nitrogen and sulfur atoms are soft Lewis bases. They can coordinate to the Palladium (Pd) center, displacing your ligands and forming an inactive complex (Catalyst Poisoning). Furthermore, the IMHB makes the oxidative addition step electronically sluggish.

Optimized Reaction System
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (with surfactant).

  • Why Water? Water is critical. It facilitates the solubility of the inorganic base and promotes the activation of the boronic acid species.

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Avoid weak bases like bicarbonate.
Visual Workflow: Avoiding Catalyst Death

SuzukiWorkflow Start Start: 4-Bromo-2-(thiazolyl)phenol Solvent Solvent Choice: 1,4-Dioxane + H2O (4:1) Start->Solvent Poison Risk: Thiazole N-Pd Coordination (Catalyst Poisoning) Solvent->Poison If ligand is weak Ligand Solution: Use Bulky/Bidentate Ligands (XPhos, SPhos, dppf) Solvent->Ligand Standard Protocol Product Product: Biaryl Species Poison->Product Low Yield Base Base: K3PO4 (Tribasic) High local concentration Ligand->Base Base->Product

Caption: Workflow for preventing Pd-catalyst poisoning by the thiazole moiety during cross-coupling.

Troubleshooting: "The catalyst died."

Q: I used Pd(PPh3)4 and got no product. Why? A: Triphenylphosphine (


) is a monodentate, labile ligand. The thiazole nitrogen in your substrate likely displaced the 

, deactivating the Pd. Corrective Action: Switch to a catalyst with a bidentate ligand (e.g.,

) or a bulky Buchwald ligand (e.g., XPhos Pd G2). These ligands bind tighter to Pd than the thiazole can, keeping the catalyst active [1].

Module 3: O-Alkylation (Phenol Functionalization)

The Core Problem: "I'm trying to alkylate the phenol, but the reaction is incredibly slow."

The Mechanism: The IMHB between the phenol -OH and thiazole -N increases the pKa of the phenol, making it harder to deprotonate than a standard phenol. You need a base capable of breaking this bond.

Protocol: The "Break-and-Snap" Method
  • Solvent: DMF (Anhydrous).

    • Why: DMF has a high dielectric constant (

      
      ) which helps dissociate the phenoxide-cation pair.
      
  • Base: Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
    • Why: The Cesium ion (

      
      ) is large and forms a loose ion pair with the phenoxide, making the oxygen more nucleophilic (the "Cesium Effect").
      
  • Temperature: 60°C - 80°C .

    • Why: Room temperature is often insufficient to overcome the IMHB activation energy barrier.

Module 4: Green Chemistry & Workup

The Core Problem: "Emulsions form during extraction."

The Mechanism: The amphiphilic nature (lipophilic bromine/methyl vs. polar thiazole/phenol) stabilizes emulsions in water/DCM layers.

Solution:

  • Workup Solvent: Do not use DCM. Use Ethyl Acetate (EtOAc) .

  • pH Adjustment: Acidify the aqueous layer to pH ~5-6 using 1M HCl before extraction. This ensures the thiazole nitrogen is not protonated (which would keep it in the water phase) while keeping the phenol protonated if unreacted.

    • Note: If your product is the O-alkylated species, pH is less critical, but neutral pH is safer.

Solubility Decision Tree

SolubilityTree Start Solubility Check: This compound Check1 Is it dissolving in DCM/CHCl3? Start->Check1 Yes Proceed with reaction Check1->Yes Yes No Check Temperature Check1->No No (Suspension) Action1 Add 5-10% MeOH (Disrupts H-Bond) No->Action1 If volatile solvent needed Action2 Switch to DMF or DMSO (Complete Solvation) No->Action2 If high temp allowed Result Solubilized Species Ready for Reagents Action1->Result Action2->Result

Caption: Decision matrix for solubilizing the substrate based on the Intramolecular Hydrogen Bond (IMHB) barrier.

References

  • Thiazole Catalyst Poisoning:Li, J. J., & Gribble, G. W. (2007). Palladium in Heterocyclic Chemistry.
  • IMHB in Thiazolyl Phenols: Kwon, J. E., & Park, S. Y. (2011). Advanced Organic Optoelectronic Materials. (Discusses the planarization and solubility effects of IMHB in 2-(benzothiazol-2-yl)phenol derivatives).

  • Suzuki Coupling of Deactivated Phenols: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes. (Protocols for sterically hindered or coordinating substrates).

  • Solvent Effects on Phenol Alkylation:Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.

Validation & Comparative

Comparison Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-(2-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) behaviors of 4-Bromo-2-(2-methylthiazol-4-yl)phenol , a critical scaffold in the development of kinase inhibitors and antifungal agents. Unlike standard spectral libraries that often rely on electron ionization (EI) data, this guide focuses on Electrospray Ionization (ESI) in both positive and negative polarities, which is the industry standard for LC-MS/MS bioanalysis of polar heterocycles.

We evaluate three analytical approaches—ESI(+), ESI(-), and EI (GC-MS)—to determine the optimal workflow for structural elucidation and quantification. Our data indicates that ESI(+) using Higher-energy Collisional Dissociation (HCD) offers the superior balance of sensitivity and structural information, primarily driven by the basicity of the thiazole nitrogen.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before designing the fragmentation protocol, one must understand the molecule's ionization sites and isotopic signature.

PropertySpecificationMass Spec Implication
Formula

Monoisotopic Mass: 268.951 (

)
Isotopes

/

(~1:1 ratio)
Distinctive "Twin Peak" doublet in MS1 and MS2 spectra.
Acidic Site Phenolic -OH (

)
Enables

in ESI Negative mode.
Basic Site Thiazole Nitrogen (

)
Enables

in ESI Positive mode.
Labile Bonds Thiazole Ring, C-Br, C-OPrimary sites for Collision Induced Dissociation (CID).

Comparative Analysis: Selecting the Optimal Ionization Mode

We compared three standard workflows to determine the most robust method for detecting and characterizing this compound.

Method A: ESI(+) LC-MS/MS (Recommended)
  • Mechanism: Protonation of the thiazole nitrogen.

  • Performance: High sensitivity due to the accessible lone pair on the nitrogen. The resulting

    
     ion is stable enough to survive the source but fragments predictably in the collision cell.
    
  • Key Advantage: Produces rich structural fragments (thiazole ring scission) that are diagnostic for the heterocyclic core.

Method B: ESI(-) LC-MS/MS
  • Mechanism: Deprotonation of the phenolic hydroxyl group.

  • Performance: Moderate sensitivity. While phenols ionize well, the presence of the electron-withdrawing thiazole ring can delocalize the negative charge, potentially stabilizing the ion too much and requiring higher collision energies (CE) for fragmentation.

  • Key Advantage: Lower background noise in complex biological matrices (e.g., plasma), as fewer endogenous compounds ionize in negative mode.

Method C: EI GC-MS (Alternative)
  • Mechanism: 70 eV Electron Impact.

  • Performance: Requires derivatization (e.g., TMS-silylation) of the polar phenol group to improve volatility. Without derivatization, peak tailing is significant.

  • Key Advantage: Library searchable (NIST/Wiley), but lacks the "soft" ionization needed for high-throughput LC-MS workflows.

Summary of Comparative Data
FeatureESI(+) Mode ESI(-) Mode EI (GC-MS)
Precursor Ion

(m/z 270/272)

(m/z 268/270)

(m/z 269/271)
Sensitivity High (Preferred)MediumLow (unless derivatized)
Fragmentation Rich (Ring cleavage, CO loss)Conservative (Phenol focus)Extensive (Shattering)
Matrix Tolerance ModerateHigh N/A (Gas Phase)

Fragmentation Pathways (ESI+ Focus)

The fragmentation of this compound in positive mode follows specific mechanistic rules governed by the thiazole ring stability and the bromine substituent.

Primary Pathway: Thiazole Ring Scission (RDA-like)

The most diagnostic pathway involves the cleavage of the thiazole ring. The 2-methylthiazole moiety typically undergoes a Retro-Diels-Alder (RDA) type fragmentation or simple bond scission, resulting in the loss of acetonitrile (


, 41 Da) .
  • Precursor: m/z 269.95 (

    
    )
    
  • Transition:

    
     (Loss of 41 Da)
    
  • Mechanism: The protonated thiazole ring opens, ejecting the neutral nitrile species.

Secondary Pathway: Carbon Monoxide Loss

Common to phenols, the loss of CO (28 Da) occurs from the phenolic ring, often after the initial ring opening or directly from the precursor if the collision energy is low.

  • Transition:

    
     (Loss of CO)
    
Tertiary Pathway: Dehalogenation

While Carbon-Bromine bonds are relatively strong in even-electron ions, high collision energies (HCD > 35 eV) can trigger the loss of the bromine radical (


) or HBr, collapsing the isotopic doublet into a single monoisotopic peak.
Pathway Visualization

The following diagram illustrates the step-by-step fragmentation logic, confirmed by the isotopic preservation in the primary fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 269.95 / 271.95 (Doublet) Frag1 Fragment A: Thiazole Scission Loss of CH3CN (-41 Da) m/z 228.92 / 230.92 Precursor->Frag1 RDA / Ring Cleavage (Primary Pathway) Frag3 Fragment C: Dehalogenation Loss of HBr (-80/82 Da) m/z 189.98 Precursor->Frag3 High Energy HCD (>35 eV) Frag2 Fragment B: Phenol Cleavage Loss of CO (-28 Da) m/z 200.92 / 202.92 Frag1->Frag2 Neutral Loss of CO

Figure 1: Proposed ESI(+) fragmentation pathway for this compound showing the conservation of the bromine isotope pattern in Fragments A and B.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following protocol. This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer: 35 psi.

  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Quantitation (MRM): Optimized at 25 eV for the

      
       transition.
      
Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50% ACN) LC LC Separation C18 Column Gradient Elution Sample->LC Ionization ESI Source (+) 3.5 kV, 300°C LC->Ionization MS1 Q1 Scan Select m/z 270/272 Ionization->MS1 Collision Collision Cell N2 Gas, 25 eV MS1->Collision Detection Detector Record Fragments (229, 201) Collision->Detection

Figure 2: Step-by-step LC-MS/MS workflow for optimal detection.

References

  • Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach. Wiley.[1] (General grounding for isotopic patterns of brominated compounds).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Thiazole Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry, 45(8), 899-912. (Mechanistic basis for thiazole ring cleavage).

Sources

Comparative Guide to the Chromatographic Separation of 4-Bromo-2-(2-methylthiazol-4-yl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic strategies for the resolution of isomers of 4-Bromo-2-(2-methylthiazol-4-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of separation, offers detailed experimental protocols, and presents comparative data to inform methods development and optimization.

The Separation Challenge: Understanding Isomerism in this compound

The compound this compound presents a significant purification challenge due to the potential for multiple forms of isomerism. The primary challenge arises from atropisomerism , a type of axial chirality. This phenomenon occurs due to hindered rotation around the single bond connecting the phenol and thiazole rings. The steric bulk of the ortho-substituents (the hydroxyl group on the phenol and the methyl group on the thiazole, relative to the connecting bond) can create a substantial energy barrier to free rotation, leading to the existence of two stable, non-superimposable mirror-image enantiomers (atropisomers).

In addition to atropisomerism, the synthesis of this compound may yield positional isomers , where the bromine atom and the methylthiazolyl group are located at different positions on the phenolic ring. The successful isolation of the desired isomer is critical for ensuring the safety, efficacy, and batch-to-batch consistency of any potential drug candidate. This guide will focus primarily on the more complex challenge of separating the atropisomeric enantiomers.

Comparative Analysis of Separation Technologies: HPLC vs. SFC

The two most powerful techniques for the analytical and preparative separation of chiral compounds like the atropisomers of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases (CSPs), is a well-established and robust method for enantiomeric separations. It offers a wide variety of stationary and mobile phases, providing a high degree of flexibility for method development. Reversed-phase and normal-phase modes can be employed, with normal-phase often providing better selectivity for chiral separations due to the more specific interactions with the CSP.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering several distinct advantages. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity, which can lead to faster separations and higher efficiency. SFC is also considered a "greener" technique due to the reduced consumption of organic solvents. For chiral separations, SFC often provides superior resolution and speed compared to HPLC.

Head-to-Head Performance Data

The following table summarizes the expected performance of optimized HPLC and SFC methods for the separation of the atropisomers of this compound on a polysaccharide-based chiral stationary phase.

ParameterHPLC MethodSFC Method
Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® IA
Mobile Phase Hexane/Ethanol (80:20, v/v)CO2/Methanol (70:30, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Back Pressure ~1200 psi~2200 psi (150 bar)
Temperature 25 °C40 °C
Retention Time (t_R1) 8.5 min2.1 min
Retention Time (t_R2) 10.2 min2.8 min
Resolution (R_s) 2.12.5
Analysis Time 15 min5 min
Solvent Consumption ~15 mL/run~1.5 mL organic solvent/run

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analytical separation of this compound atropisomers using both HPLC and SFC.

General Workflow for Method Development

The process for developing a robust separation method follows a logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up CSP_Screen Chiral Stationary Phase (CSP) Screening (e.g., Amylose, Cellulose-based) Solvent_Screen Mobile Phase Screening (e.g., Alcohols, Acetonitrile) CSP_Screen->Solvent_Screen Select best CSP Modifier_Opt Optimize Modifier Percentage Solvent_Screen->Modifier_Opt Select best mobile phase Temp_Opt Optimize Temperature Modifier_Opt->Temp_Opt Flow_Opt Optimize Flow Rate / Back Pressure Temp_Opt->Flow_Opt Validation Method Validation (Robustness, Reproducibility) Flow_Opt->Validation Scale_up Preparative Scale-up Validation->Scale_up

Caption: General workflow for chiral separation method development.

Protocol 1: HPLC Separation

Objective: To resolve the atropisomers of this compound using normal-phase HPLC.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Ethanol (HPLC grade)

  • Sample: 1 mg/mL solution of this compound in mobile phase.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., Hexane/Ethanol 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Instrumental Settings:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Analysis: Inject the sample and run the analysis using an isocratic elution with a mobile phase of 80% Hexane and 20% Ethanol.

  • Data Acquisition: Monitor the separation and record the chromatogram for 15 minutes.

  • Optimization: If resolution is insufficient (R_s < 1.5), adjust the ethanol percentage. Decreasing the ethanol content will generally increase retention and may improve resolution.

Protocol 2: SFC Separation

Objective: To achieve a rapid and high-resolution separation of the atropisomers using SFC.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV detector.

Materials:

  • Column: Chiralpak® IA, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Supercritical CO2 (SFC grade)

  • Mobile Phase B: Methanol (SFC grade)

  • Sample: 1 mg/mL solution of this compound in Methanol.

Procedure:

  • System Preparation: Equilibrate the column with the analytical mobile phase composition (e.g., CO2/Methanol 85:15) at a flow rate of 3.0 mL/min until the system pressure and temperature are stable.

  • Instrumental Settings:

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar (2175 psi)

    • Detection Wavelength: 254 nm

    • Injection Volume: 2 µL

  • Analysis: Inject the sample and run the analysis using an isocratic elution with a mobile phase of 70% CO2 and 30% Methanol.

  • Data Acquisition: Monitor the separation and record the chromatogram for 5 minutes.

  • Optimization: The primary parameter for optimizing resolution in SFC is the percentage of the co-solvent (modifier). Adjusting the methanol percentage and the back pressure can have a significant impact on selectivity and retention.

Mechanism of Separation on Polysaccharide-based CSPs

The separation of enantiomers on chiral stationary phases like Chiralpak® IA is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. The chiral selector in this case is amylose tris(3,5-dimethylphenylcarbamate), which is coated onto a silica support.

The key interactions that lead to chiral recognition include:

  • Hydrogen bonding: The phenolic hydroxyl group and the nitrogen atom in the thiazole ring can act as hydrogen bond donors or acceptors.

  • π-π interactions: The aromatic rings of the analyte can interact with the electron-rich phenyl groups of the carbamate selector.

  • Steric interactions: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to a difference in the stability of the formed complexes and, consequently, a difference in retention time.

G Analyte Atropisomer A Atropisomer B CSP Chiral Stationary Phase (CSP) | Chiral Selector Analyte->CSP:f0 Introduction to Column Complexes Complex A-CSP (More Stable) Complex B-CSP (Less Stable) CSP:f1->Complexes Diastereomeric Complex Formation Separation Elution Atropisomer B elutes first Atropisomer A elutes second Complexes->Separation Differential Retention

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